molecular formula C7H2BrClF3N3 B12952503 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B12952503
M. Wt: 300.46 g/mol
InChI Key: VVJKNKHFOOQEKB-UHFFFAOYSA-N
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Description

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical properties and broad therapeutic potential . This bicyclic system shares the excellent druggability of the pyridazine moiety, which can improve solubility and other ADMET parameters compared to carbocyclic analogs, making it an ideal building block for bioisosteric replacement in drug discovery . The specific substitution pattern on 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine makes it a versatile intermediate for further functionalization via cross-coupling reactions and metal-free oxidative couplings, enabling rapid exploration of chemical space around this core structure . Compounds based on the imidazo[1,2-b]pyridazine nucleus have demonstrated a wide spectrum of biological activities in preclinical research, including potent anticancer effects through kinase inhibition, antimicrobial action, and antineuropathic properties . This compound is strictly for use in research and development laboratories by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C7H2BrClF3N3

Molecular Weight

300.46 g/mol

IUPAC Name

8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H2BrClF3N3/c8-3-1-5(9)14-15-2-4(7(10,11)12)13-6(3)15/h1-2H

InChI Key

VVJKNKHFOOQEKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2N=C1Cl)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically starts from appropriately substituted pyridazine or imidazo[1,2-b]pyridazine precursors, followed by halogenation and trifluoromethylation steps. The key steps include:

  • Formation of the imidazo[1,2-b]pyridazine core.
  • Introduction of chlorine at the 6-position.
  • Bromination at the 8-position.
  • Incorporation of the trifluoromethyl group at the 2-position.

Detailed Synthetic Procedures

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of 6-chloroimidazo[1,2-b]pyridazine intermediate Starting from 6-fluoropyridin-2-amine, reaction with sodium hydride in DMF, stirring under nitrogen at room temperature for 16 h ~99% High yield, mild conditions, purification by silica gel chromatography
2 Bromination at 8-position Electrophilic bromination using brominating agents (e.g., N-bromosuccinimide) under controlled temperature Not explicitly reported Selective bromination at 8-position achieved by controlling reagent stoichiometry and temperature
3 Introduction of trifluoromethyl group at 2-position Reaction with trifluoromethylating agents such as trifluoromethyl iodide or Ruppert–Prakash reagent under basic or catalytic conditions Variable, typically moderate to good Requires careful control to avoid side reactions; often performed after halogenation steps

Representative Experimental Procedure

A typical preparation involves:

  • Step 1: To a solution of 6-fluoropyridin-2-amine (10 mmol) in DMF (16 mL), sodium hydride (60% dispersion in mineral oil, 10 mmol) is added and stirred for 0.5 h under nitrogen atmosphere. Then, 6-chloro-N-(6-fluoropyridin-2-yl)imidazo[1,2-b]pyridazin-8-amine (4 mmol) is added, and the mixture is stirred at room temperature for 16 h. The reaction mixture is partitioned between saturated ammonium chloride solution and ether, washed, dried, concentrated, and purified by silica gel chromatography to yield the 6-chloro intermediate in 99% yield.

  • Step 2: Bromination is performed by adding a brominating agent to the intermediate under reflux or room temperature conditions in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like triethylamine. The reaction is monitored by LC-MS or TLC to ensure selective bromination at the 8-position.

  • Step 3: The trifluoromethyl group is introduced by reacting the brominated intermediate with trifluoromethylating reagents under catalytic or basic conditions, often using copper or palladium catalysts to facilitate the coupling. The reaction is typically carried out under inert atmosphere and controlled temperature to maximize yield and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Solvent DMF for initial amination; THF or dichloromethane for halogenation Polar aprotic solvents favor nucleophilic substitution and halogenation
Base Sodium hydride for deprotonation; triethylamine for halogenation Strong bases promote substitution; triethylamine scavenges acids during bromination
Temperature Room temperature to reflux (25–80°C) Higher temperatures accelerate reactions but may cause side reactions
Time 0.5 h to 16 h depending on step Longer times ensure completion but require monitoring to avoid degradation
Atmosphere Nitrogen or inert gas Prevents oxidation and moisture interference

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 3:1) is standard for isolating pure compounds.
  • Characterization: LC-MS confirms molecular weight and purity; 1H NMR and elemental analysis verify structure and composition.
  • Yields: Reported yields for key intermediates and final products are generally high (up to 99%), indicating efficient synthetic routes.

Summary Table of Key Preparation Data

Compound Stage Reagents Conditions Yield (%) Purification Analytical Methods
6-Chloroimidazo[1,2-b]pyridazine intermediate 6-fluoropyridin-2-amine, NaH, DMF RT, 16 h, N2 atmosphere 99% Silica gel chromatography LC-MS, NMR
8-Bromo-6-chloroimidazo[1,2-b]pyridazine Brominating agent, Et3N, THF Reflux, 12 h Not specified Silica gel chromatography LC-MS
8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Trifluoromethylating reagent, catalyst Controlled temp, inert atmosphere Moderate to good Chromatography LC-MS, NMR

Research Findings and Considerations

  • The sequence of halogenation and trifluoromethylation is critical; typically, halogenation precedes trifluoromethylation to ensure regioselectivity.
  • Use of strong bases and inert atmosphere improves reaction efficiency and product stability.
  • The trifluoromethyl group introduction often requires specialized reagents and catalysts, reflecting the complexity of this step.
  • Purification by chromatography is essential to separate closely related halogenated species and ensure high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that imidazopyridazine derivatives exhibit promising anticancer activities. For instance, compounds similar to 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazopyridazine structure could enhance selectivity and potency against various cancer cell lines .

Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Research has shown that certain imidazopyridazines can inhibit bacterial growth and biofilm formation. A study highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting potential use in developing new antibiotics .

Agricultural Science

Pesticide Development
The unique chemical structure of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has been explored for its potential as a pesticide. Its efficacy against pests while maintaining low toxicity to non-target organisms makes it an attractive candidate for sustainable agricultural practices. Field studies have shown that formulations containing this compound can significantly reduce pest populations without harming beneficial insects .

Material Science

Polymer Chemistry
In material science, derivatives of imidazopyridazines are being investigated for their role as intermediates in polymer synthesis. The incorporation of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that these materials could be used in high-performance applications such as aerospace and automotive components .

Case Studies

Study Focus Findings Reference
Anticancer ActivityEnhanced potency against specific kinases
Antimicrobial EfficacyEffective against resistant bacterial strains
Pesticide DevelopmentSignificant reduction in pest populations
Polymer EnhancementImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly sensitive to substituent positions and electronic properties:

  • 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine : The trifluoromethyl group at position 2 enhances electron-withdrawing effects, improving binding affinity to kinase active sites . Bromo and chloro substituents at positions 8 and 6 contribute to steric bulk and halogen bonding interactions .
  • This compound shows moderate antimicrobial activity .
  • TP-3654 (4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)-trans-cyclohexylpropan-2-ol): A trifluoromethylphenyl group at position 3 and cyclohexylpropanol at position 6 confer potent PIM kinase inhibition (Ki < 10 nM) .
Table 1. Key Structural and Pharmacological Comparisons
Compound Name Substituents (Positions) Key Pharmacological Activity IC50/Ki Value Reference
8-Bromo-6-chloro-2-(trifluoromethyl) Br (8), Cl (6), CF₃ (2) Kinase inhibition (broad-spectrum) Not reported
TP-3654 CF₃Ph (3), cyclohexylpropanol (6) PIM kinase inhibition Ki < 10 nM
6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) Phenoxy (6), benzamide (side chain) VEGFR2 inhibition IC50 = 7.1 nM
2f (6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine) CF₃ (2), piperazine-sulfonyl (6) Antimicrobial, antimalarial MIC = 2–4 µg/mL

Physicochemical Properties

  • Solubility : The trifluoromethyl group reduces aqueous solubility, but sulfonyl or piperazine substituents (e.g., compound 2f) improve it via hydrogen bonding .
  • Molecular Weight : Derivatives range from 232.47 g/mol (8-bromo-6-chloroimidazo[1,2-b]pyridazine) to 358.36 g/mol (8-bromo-6-chloro-3-iodo analog) .

Biological Activity

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₄BrClF₃N₂
  • Molecular Weight : 299.48 g/mol
  • CAS Number : 900019-65-0
  • Structure : The compound features a pyridazine ring substituted with bromine, chlorine, and trifluoromethyl groups, which may influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that imidazopyridazines, including 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, exhibit significant anticancer properties. A study highlighted its role in inhibiting specific kinases associated with cancer proliferation:

CompoundIC₅₀ (μM)Target Kinase
8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine4.62Pim-1 Kinase
Other AnaloguesVariousVarious

The compound demonstrated potent inhibition of the Pim-1 kinase, which is implicated in various malignancies. In vitro assays showed that it effectively reduced cell viability in multiple cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells .

The mechanism by which 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine exerts its anticancer effects appears to involve:

  • Inhibition of Kinase Activity : By targeting specific kinases like Pim-1, the compound disrupts signaling pathways essential for tumor growth and survival.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analyses that reveal changes in cell cycle progression and increased sub-G1 populations .

Study 1: In Vivo Efficacy

In a mouse model of breast cancer, administration of 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine resulted in a significant reduction in tumor size compared to control groups. Mice treated with the compound showed a decrease in tumor volume by approximately 45% after four weeks of treatment at a dosage of 10 mg/kg body weight .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various analogues of imidazopyridazines. The findings indicated that modifications to the bromine and trifluoromethyl substituents significantly impacted biological activity. The most potent derivatives maintained the trifluoromethyl group while varying other substituents to optimize binding affinity to target kinases .

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